

# 3-Methylthiolane chemical properties and structure

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## Compound of Interest

Compound Name: 3-Methylthiolane

Cat. No.: B1266643

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An In-depth Technical Guide to the Chemical Properties and Structure of **3-Methylthiolane**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties and structural features of **3-Methylthiolane**, a heterocyclic organic compound. The information is presented to support research, development, and application activities within the scientific community.

## Core Chemical Properties

**3-Methylthiolane**, also known by its IUPAC name Thiophene, tetrahydro-3-methyl-, is a sulfur-containing heterocyclic compound.<sup>[1][2]</sup> Its fundamental chemical and physical properties are summarized in the table below for ease of reference and comparison.

Property	Value
Molecular Formula	C5H10S
Molecular Weight	102.20 g/mol [3][4]
CAS Number	4740-00-5[1][3][5]
Boiling Point	132.5 ± 8.0 °C at 760 mmHg[5]
Melting Point	-81.16 °C[5]
Density	0.9 ± 0.1 g/cm <sup>3</sup> [5]
Flash Point	28.1 ± 15.1 °C[5]
Refractive Index	1.491[5]
Synonyms	3-Methyltetrahydrothiophene, Tetrahydro-3-methylthiophene, 3-Methylthiacyclopentane[1][2][5]

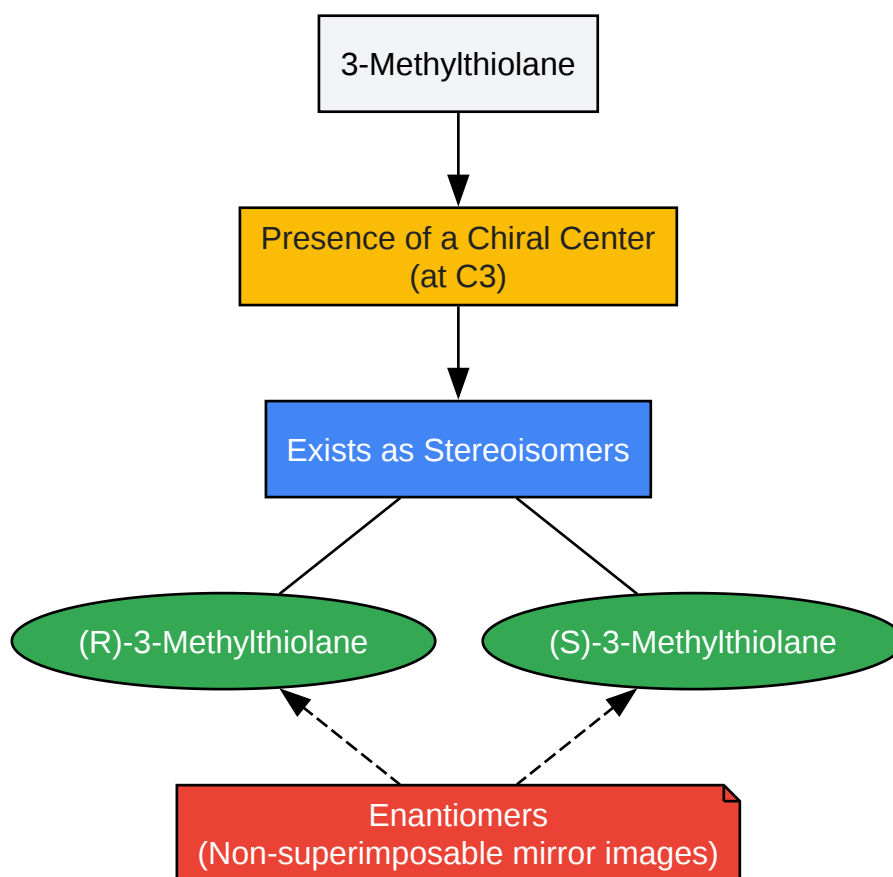
## Chemical Structure and Stereoisomerism

The structure of **3-Methylthiolane** consists of a five-membered saturated ring containing one sulfur atom, which is known as a thiolane ring. A methyl group is attached to the carbon atom at the 3-position of this ring.[1]

A critical structural feature of **3-Methylthiolane** is the presence of a chiral center at the C3 carbon, the carbon atom to which the methyl group is attached. This chirality means that **3-Methylthiolane** can exist as a pair of enantiomers: (R)-**3-Methylthiolane** and (S)-**3-Methylthiolane**. Enantiomers are stereoisomers that are non-superimposable mirror images of each other.[6][7]

**Figure 1:** Chemical structures of (R)- and (S)-**3-Methylthiolane** enantiomers.

The relationship between the chiral center and the resulting stereoisomers is a fundamental concept in stereochemistry. The presence of a single chiral center invariably leads to the existence of two stereoisomers (enantiomers), provided the molecule is not a meso compound.



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**Figure 2:** Logical relationship of stereoisomerism in **3-Methylthiolane**.

## Experimental Protocols

Detailed, step-by-step experimental protocols for the specific synthesis and analysis of **3-Methylthiolane** are not readily available within the public domain literature found. However, general methodologies applicable to the synthesis and analysis of thiolane derivatives can be outlined.

## General Synthetic Approach

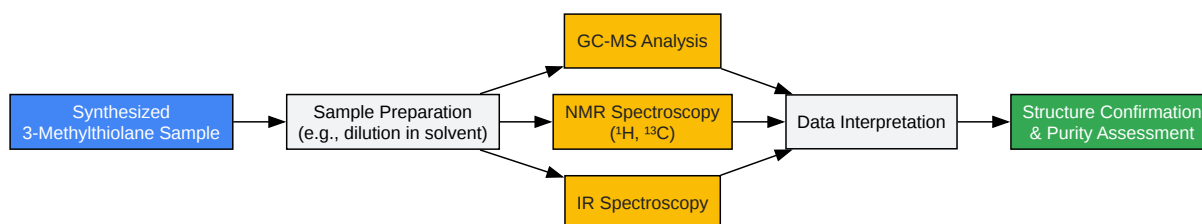
A plausible synthetic route could involve the cyclization of an appropriate linear precursor containing a thiol group and a leaving group at the desired positions to form the five-membered ring. For instance, a derivative of 1,4-dihalobutane could react with a methyl-substituted sulfide source.

## Analytical Methodologies

The analysis of **3-Methylthiolane** and its purity would typically involve standard analytical techniques used in organic chemistry:

- **Gas Chromatography-Mass Spectrometry (GC-MS):** This is a primary method for separating and identifying volatile organic compounds like **3-Methylthiolane**.<sup>[2]</sup> The gas chromatograph separates the components of a sample, and the mass spectrometer provides detailed mass information for identification.
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:**  $^1\text{H}$  and  $^{13}\text{C}$  NMR would be crucial for confirming the molecular structure, including the connectivity of atoms and the chemical environment of the protons and carbons.
- **Infrared (IR) Spectroscopy:** IR spectroscopy can be used to identify the presence of specific functional groups within the molecule.

A generalized workflow for the analysis of a synthesized thiol compound is depicted below.



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**Figure 3:** Generalized analytical workflow for **3-Methylthiolane** characterization.

## Signaling Pathways and Biological Activity

Currently, there is no significant information in the reviewed literature to suggest that **3-Methylthiolane** is directly involved in specific biological signaling pathways. Its primary relevance in a drug development context would likely be as a structural motif or a synthetic

intermediate in the creation of more complex, biologically active molecules. Further research would be required to elucidate any potential biological activity.

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